molecular formula C15H13BrN2O B5709186 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole

1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole

Cat. No.: B5709186
M. Wt: 317.18 g/mol
InChI Key: UMYCUXBSIAJNGZ-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-(4-bromophenoxy)ethyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromophenol and 2-chloroethylamine.

    Formation of 4-Bromophenoxyethylamine: 4-Bromophenol is reacted with 2-chloroethylamine under basic conditions to form 4-bromophenoxyethylamine.

    Cyclization: The 4-bromophenoxyethylamine is then subjected to cyclization with o-phenylenediamine under acidic conditions to form this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-[2-(4-Bromophenoxy)ethyl]-2-methyl-1H-benzimidazole: This compound has a similar structure but with a methyl group substitution, which may alter its biological activity.

    1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound has a pyrrolidine ring instead of a benzimidazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-12-5-7-13(8-6-12)19-10-9-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYCUXBSIAJNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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